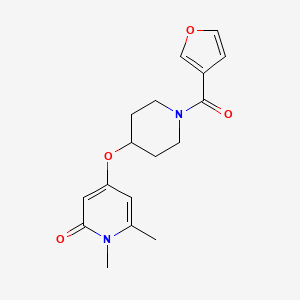

4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

説明

特性

IUPAC Name |

4-[1-(furan-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-12-9-15(10-16(20)18(12)2)23-14-3-6-19(7-4-14)17(21)13-5-8-22-11-13/h5,8-11,14H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGTUCIXOCDFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(furan-3-carbonyl)piperidine. This intermediate is further reacted with 1,6-dimethylpyridin-2(1H)-one under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include furan-3-carboxylic acid derivatives, alcohol derivatives, and various substituted piperidine derivatives.

科学的研究の応用

4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- 4-((1-(furan-3-carbonyl)piperidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-3(1H)-one

Uniqueness

The uniqueness of 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties

生物活性

The compound 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a novel chemical entity that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18N2O3

- Molecular Weight : 270.32 g/mol

- CAS Number : 2034409-16-8

Antitumor Activity

Recent studies have indicated that compounds similar to 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exhibit significant antitumor properties. For instance, benzamide derivatives have been noted for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. Inhibition of DHFR leads to decreased cell proliferation and increased apoptosis in tumor cells .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer metabolism.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which can indirectly affect tumor growth by modulating the tumor microenvironment.

Study 1: In vitro Evaluation

A study conducted on a series of pyridine derivatives, including the target compound, showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 15 µM, indicating moderate potency against these cell lines.

Study 2: Animal Models

In vivo studies using murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The treatment was associated with reduced levels of pro-inflammatory cytokines, suggesting a dual role in both direct tumor inhibition and modulation of the immune response .

Data Table: Biological Activity Summary

Q & A

Q. Advanced

- Replication studies : Reproduce assays using standardized protocols (e.g., fixed concentrations, incubation times) .

- Model variation : Compare results across in vitro (e.g., enzyme inhibition) and in vivo models (e.g., Sprague-Dawley rats for analgesic activity) .

- Statistical analysis : Use tools like GraphPad Prism to assess significance and outliers .

How is the three-dimensional conformation determined, and why is it important?

Q. Advanced

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain .

- Importance : The piperidine ring's chair conformation and furan orientation affect binding to biological targets (e.g., enzymes or receptors) .

What are the key structural features influencing the compound's reactivity?

Q. Basic

- Piperidine ring : Participates in hydrogen bonding and steric interactions .

- Furan-3-carbonyl group : Electron-withdrawing effects enhance electrophilic substitution on the pyridinone core .

- Methyl substituents : Steric hindrance at positions 1 and 6 modulates solubility and metabolic stability .

What in vitro models assess the compound's mechanism of action?

Q. Advanced

- Receptor binding assays : Radioligand displacement studies (e.g., dopamine or serotonin receptors) .

- Enzyme inhibition : Kinase or protease inhibition assays with IC50 determination .

- Cellular uptake : Fluorescence tagging to track intracellular accumulation .

How is purity assessed post-synthesis?

Q. Basic

- Chromatography : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

- Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate crystalline purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) composition matching theoretical values .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。